molecular formula C15H11ClN2O2 B600149 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid CAS No. 153681-82-4

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid

Cat. No.: B600149
CAS No.: 153681-82-4
M. Wt: 286.715
InChI Key: LKGVCDDHLOOVIA-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid is an organic compound that belongs to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and chlorination steps . One common method involves the reaction of 2-aminobenzophenone with chloroacetic acid under acidic conditions to form the quinazoline core, followed by chlorination at the 6-position using thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylquinazoline-2-carboxylic acid
  • 6-Chloroquinazoline-2-carboxylic acid
  • 4-Chloro-2-phenylquinazoline

Uniqueness

6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid is unique due to the presence of both a chlorine atom at the 6-position and a phenyl group at the 4-position. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other quinazoline derivatives .

Properties

IUPAC Name

6-chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8,14,17H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGVCDDHLOOVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(NC3=C2C=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856053
Record name 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153681-82-4
Record name 6-Chloro-4-phenyl-1,2-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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